molecular formula C17H17ClN2O3 B5604202 4-chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide

4-chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide

Cat. No. B5604202
M. Wt: 332.8 g/mol
InChI Key: PVMPXXCXUMIZNY-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide often involves condensation reactions. For example, similar compounds were synthesized by condensation of aldehydes with benzohydrazide (Lei et al., 2011). This method typically results in hydrazone compounds.

Molecular Structure Analysis

The molecular structure of related hydrazone compounds has been determined using X-ray crystallography. These structures often reveal interesting features like dihedral angles between benzene rings and hydrogen bonding patterns (Lei et al., 2011).

Chemical Reactions and Properties

Hydrazone compounds, similar to this compound, participate in various chemical reactions, typically involving their hydrazone functional group. These reactions can lead to the formation of different molecular structures and complexes (Chow & Lo, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and stability, are often determined through X-ray crystallography and physico-chemical methods. These analyses provide insights into the compound's stability and structural characteristics (Lei et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding patterns, are closely related to the molecular structure. Studies often focus on the hydrogen bonding and π-π interactions which play a significant role in stabilizing these compounds' structures (Zhu, 2011).

Scientific Research Applications

Synthesis and Structural Insights

The compound 4-chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide, part of a broader class of compounds known as hydrazones, has been a subject of interest due to its structural and potential biological properties. Research has demonstrated various methods of synthesis and characterization, providing insights into its molecular structure. For instance, a related compound, 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate, was synthesized through the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide, revealing significant details about its molecular arrangement, including the dihedral angle between the two benzene rings and hydrogen bonding patterns that contribute to its stability (Haiji Huang & Hong-Yuan Wu, 2010). This foundational understanding aids in exploring the compound's applications in scientific research.

Antimicrobial Activity

The antimicrobial properties of hydrazone compounds, including those related to this compound, have been a focus of several studies. For example, new 1,3,4-oxadiazole derivatives bearing a 5-chloro-2-methoxybenzohydrazide moiety have shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Basavapatna N. Prasanna Kumar et al., 2013).

Crystal Structure and Molecular Interaction Studies

Detailed crystallographic studies have provided insight into the molecular interactions and stability of hydrazone compounds. For instance, the crystal structures of aroylhydrazones derived from 5-methoxysalicylaldehyde, closely related to the compound of interest, have been determined, revealing their stabilization by N-H...O and O-H...O hydrogen bonds as well as π...π interactions (Q. Zong & J. Y. Wu, 2013). These findings are crucial for understanding the chemical behavior and potential applications of these compounds.

Potential Bioactive Applications

Research into Schiff base compounds, including those derived from benzohydrazide, suggests they possess a range of biological activities. Notably, studies have shown these compounds to exhibit antibacterial, antifungal, antioxidant, and cytotoxic properties, as well as interaction with DNA, indicating their potential as bioactive molecules in medical and pharmaceutical research (M. Sirajuddin et al., 2013).

properties

IUPAC Name

4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-3-23-16-9-8-15(22-2)10-13(16)11-19-20-17(21)12-4-6-14(18)7-5-12/h4-11H,3H2,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMPXXCXUMIZNY-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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